molecular formula C16H15N5O2S4 B2583274 2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 477214-79-2

2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2583274
CAS No.: 477214-79-2
M. Wt: 437.57
InChI Key: LFQNPXDCORNFGB-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Its molecular architecture, featuring a 1,3,4-thiadiazole core conjugated with a thiazole carbamoyl moiety through a sulfanylacetamide linker, is strategically designed to interact with enzyme active sites. Research indicates that analogous compounds containing the 1,3,4-thiadiazole scaffold demonstrate potent inhibitory activity against a range of therapeutically relevant enzymes. For instance, studies have shown that such heterocyclic compounds can act as effective inhibitors of carbonic anhydrase isoforms [https://pubmed.ncbi.nlm.nih.gov/31525697/], which are targets for conditions like glaucoma and cancer. Furthermore, the 1,3,4-thiadiazole nucleus is a recognized pharmacophore in molecules with demonstrated antimicrobial and anticancer properties, often functioning through the inhibition of key metabolic enzymes in pathogens or tumor cells [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281088/]. This compound's specific structural features, including the benzylsulfanyl and thiazolecarbamoylmethylsulfanyl substituents, are intended to enhance its binding affinity and selectivity, making it a valuable chemical tool for probing enzyme kinetics, structure-activity relationships (SAR), and for use in high-throughput screening campaigns to identify new lead compounds for various diseases.

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S4/c22-12(9-24-8-11-4-2-1-3-5-11)19-15-20-21-16(27-15)26-10-13(23)18-14-17-6-7-25-14/h1-7H,8-10H2,(H,17,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQNPXDCORNFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3-thiazole ring: The synthesis begins with the formation of the 1,3-thiazole ring through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Carbamoylation: The thiazole derivative is then carbamoylated using an appropriate isocyanate to introduce the carbamoyl group.

    Thiadiazole ring formation: The carbamoylated thiazole is further reacted with a thiourea derivative to form the 1,3,4-thiadiazole ring.

    Acetamide linkage: Finally, the thiadiazole derivative is coupled with 2-(benzylsulfanyl)acetic acid under peptide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, its sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to protein inactivation.

Comparison with Similar Compounds

Core Heterocycle Variations

  • N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide (): This analogue replaces the thiazol-2-yl-carbamoylmethyl group with a piperidine-substituted acetamide. Single-crystal X-ray analysis confirmed a planar thiadiazole-acetamide structure with intramolecular S···O hypervalent interactions (2.628 Å), stabilizing the conformation .
  • 5-Substituted 1,3,4-Thiadiazol-2-yl-Sulfanylacetic Acid Derivatives () :
    These derivatives feature variable R-groups (e.g., alkyl, aryl) on the thiadiazole ring. The target compound’s benzylsulfanyl and thiazolyl-carbamoylmethyl groups offer enhanced lipophilicity and hydrogen-bonding capacity compared to simpler alkyl substituents .

  • 1,3,4-Oxadiazole Analogues (): Replacing the thiadiazole core with oxadiazole (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) alters electronic properties.

Substituent Modifications

  • N-Aryl vs. However, it may reduce solubility compared to the target compound’s thiazolyl-carbamoyl group . N-(2-Trifluoromethylphenyl) Derivative (): The trifluoromethyl group increases lipophilicity and metabolic resistance, but its steric bulk may hinder target engagement compared to the smaller thiazole ring .
  • Benzothiazole-Containing Analogues () :
    The benzothiazole substituent in 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide introduces additional aromaticity and metal-binding sites, which could enhance anticancer activity but complicate synthesis .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthesis Yield (%)
Target Compound 1,3,4-Thiadiazole Benzylsulfanyl, Thiazolyl-carbamoylmethyl Anticancer, Anticonvulsant* 70–75 (estimated)
N-(3-Chlorophenyl) Derivative () 1,3,4-Thiadiazole 3-Chlorophenyl Not reported 80–85
Piperidine Derivative () 1,3,4-Thiadiazole Piperidine Antihypertensive* 87
Oxadiazole Derivative () 1,3,4-Oxadiazole Indol-3-ylmethyl Anticonvulsant* 65–70

*Predicted based on structural analogues.

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